molecular formula C9H9Cl2F2NO3S B2574171 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide CAS No. 473477-26-8

2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2574171
CAS No.: 473477-26-8
M. Wt: 320.14 g/mol
InChI Key: XGYVGRIIBLPSMT-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene core substituted with a difluoromethoxy group and an N,N-dimethyl sulfonamide moiety. Its molecular formula is C₉H₈Cl₂F₂NO₃S, with a molecular weight of 336.14 g/mol. The difluoromethoxy group enhances metabolic stability, while the dimethyl sulfonamide contributes to lipophilicity and target binding efficiency.

Properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2F2NO3S/c1-14(2)18(15,16)8-4-5(10)7(3-6(8)11)17-9(12)13/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVGRIIBLPSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473477-26-8
Record name 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide, commonly referred to by its CAS number 473477-26-8, is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H9Cl2F2NO3S
  • Molecular Weight : 320.14 g/mol
  • IUPAC Name : 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzenesulfonamide
  • Physical Form : Powder
  • Purity : ≥95% .

Sulfonamides, including this compound, primarily exert their biological effects by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for bacterial folic acid synthesis. By blocking this pathway, sulfonamides prevent the synthesis of DNA and RNA in bacteria, thus limiting their growth and proliferation .

Antimicrobial Activity

Research indicates that sulfonamide derivatives can serve as effective antibacterial agents against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacteria:

Compound Bacteria Tested MIC (µg/mL)
This compoundE. coliTBD
B. subtilisTBD
B. licheniformisTBD
B. linenTBD

The specific MIC values for this compound are yet to be determined in published studies; however, similar sulfonamide derivatives have shown promising results with MIC values ranging from 50 to 150 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamide compounds reveal that modifications at specific positions on the benzene ring can significantly influence their biological activity. For instance:

  • Substituents at position 4 of the benzene ring enhance transcriptional potency for PPARγ.
  • The presence of a sulfonamide linker is critical for maintaining antibacterial activity .

Study on Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial properties. These compounds were tested against resistant strains of bacteria, showing potential as alternatives to traditional antibiotics .

Computational Docking Studies

Computational studies have been employed to predict the binding affinity of this compound to DHPS. The results indicated a favorable interaction profile, suggesting that modifications could further enhance its efficacy against resistant bacterial strains .

Scientific Research Applications

Pharmacological Applications

1. Phosphodiesterase Inhibition

One of the primary applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in various therapeutic areas, particularly in cardiovascular diseases and erectile dysfunction. The mechanism involves the inhibition of the enzyme that breaks down cyclic nucleotides, thus enhancing their levels and prolonging their effects.

2. Anticancer Research

Recent studies have indicated that this compound may exhibit anticancer properties by targeting specific cellular pathways. For instance, it has been explored for its potential to overcome drug resistance in cancer cells. A notable study demonstrated that derivatives of sulfonamide compounds could induce cell cycle arrest and apoptosis in resistant cancer cell lines, suggesting that similar mechanisms might be applicable to 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide .

Case Study 1: Drug Resistance in Cancer Cells

A study investigated the efficacy of various sulfonamide derivatives against drug-resistant nasopharyngeal cancer cells. The results showed that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like vincristine and etoposide. This highlights the potential of sulfonamide derivatives, including this compound, as promising candidates for overcoming drug resistance in cancer treatment .

Case Study 2: PDE Inhibition and Angiogenesis

Research into the angiogenic pathways has revealed that PDE inhibitors can play a vital role in modulating vascular growth. By inhibiting PDE activity, compounds like this compound may enhance angiogenesis in therapeutic contexts such as wound healing and tissue regeneration .

Table 1: Comparison of Efficacy Against Drug Resistance

CompoundIC50 (nM)Cell LineMechanism of Action
Vincristine50KB-VinMicrotubule destabilization
Etoposide40KB-VinDNA topoisomerase inhibition
Compound X (sulfonamide derivative)12KB-VinCell cycle arrest and apoptosis
This compound TBDTBDTBD

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs vary in substituents, influencing physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Formula Application / Activity Key Differences vs. Target Compound
2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide 2,5-Cl₂; 4-OCHF₂; N,N-dimethyl sulfonamide C₉H₈Cl₂F₂NO₃S PDE10A inhibition (pharmaceutical) Reference compound.
Lufenuron (CGA-184699) 2-Cl; 4-CF₃ phenoxy; benzamide C₁₇H₈Cl₂F₃N₂O₃ Insect growth regulator (pesticide) Benzamide core; trifluoromethyl phenoxy group reduces metabolic stability.
2,4-Dichloro-N-{3,5-dichloro-4-[(quinolin-3-yl)oxy]phenyl}benzene-1-sulfonamide Quinolin-3-yl; 2,4-Cl₂; sulfonamide C₂₁H₁₂Cl₄N₂O₃S Unknown (structural analog) Quinoline substituent introduces aromatic π-stacking potential; higher chlorine content.
Tolylfluanid N-(dimethylamino)sulfonyl; methylphenyl C₁₀H₁₃Cl₂FNO₂S₂ Fungicide (agricultural) Methylphenyl and dimethylamino sulfonyl groups increase steric bulk.
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide; 2,3-dimethylphenyl C₂₀H₁₈F₂N₂O₄S₂ Synthetic byproduct (no known use) Dual sulfonamide groups reduce lipophilicity and membrane permeability.

Research Findings and Trends

  • Metabolic Stability : The difluoromethoxy group in the target compound demonstrates 30% higher metabolic stability in hepatic microsomes compared to Lufenuron’s hexafluoropropoxy group, as shown in preliminary trials .
  • Lipophilicity (logP) : The target compound’s logP of 2.8 (predicted) is lower than Lufenuron’s 3.5, suggesting improved aqueous solubility and oral bioavailability .
  • Synthetic Challenges : Double sulfonamide derivatives (e.g., ) are often unintended byproducts due to sulfonylation side reactions, highlighting the importance of controlled synthesis for the target compound .

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